N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
“N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide” is a complex organic compound. Based on its name, it likely contains functional groups such as hydroxyethyl, phenyl, pyrazol, methylisoxazole, and carboxamide .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and would depend on the specific conditions and reactants present. For instance, compounds with similar structures have been used in capturing CO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, N-(2-hydroxyethyl)alkylamines were found to have specific surface tension properties .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- The compound and its derivatives have been explored in synthetic chemistry, with studies focusing on their synthesis. For example, Martins et al. (2002) reported the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles, showcasing methodologies that could potentially apply to the synthesis of N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide (Martins et al., 2002).
Antifungal and Antimicrobial Activities
- Some derivatives have shown promising antifungal and antimicrobial activities. Du et al. (2015) synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and found them to exhibit significant antifungal activity against several phytopathogenic fungi, suggesting potential applications in agriculture and medicine (Du et al., 2015).
Cytotoxicity Studies
- Hassan et al. (2014) explored the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, indicating the interest in these compounds for potential anticancer applications (Hassan et al., 2014).
Structural and Mechanistic Insights
- Studies have also focused on the structural characterization of similar compounds to understand their properties and mechanisms of action better. For instance, McLaughlin et al. (2016) detailed the synthesis and characterization of a research chemical with a pyrazole core, contributing to knowledge on synthetic cannabinoids (McLaughlin et al., 2016).
Future Directions
properties
IUPAC Name |
N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-11-9-14(19-23-11)16(22)17-15-10-13(18-20(15)7-8-21)12-5-3-2-4-6-12/h2-6,9-10,21H,7-8H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRLTUZYHDBPBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC(=NN2CCO)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide |
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